1-(4-Fluoro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester is a compound featuring a pyrazole ring, which is characterized by its five-membered structure containing two nitrogen atoms. This compound is of interest due to its potential applications in pharmaceuticals and agrochemicals. The presence of the fluorophenyl group and the carboxylic acid ethyl ester moiety enhances its chemical reactivity and biological activity, making it a candidate for further research and development.
The compound can be synthesized from various starting materials, including substituted hydrazines and carboxylic acid derivatives. Its synthesis and derivatives have been discussed in various scientific literature, focusing on the broader category of pyrazole derivatives and their applications in medicinal chemistry .
This compound belongs to the class of pyrazoles, which are known for their diverse biological activities. Pyrazoles can exhibit anti-inflammatory, analgesic, and antimicrobial properties, making them significant in drug development. Specifically, 1-(4-Fluoro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester may have applications in treating various diseases due to its structural features.
The synthesis of 1-(4-Fluoro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester typically involves several steps:
Technical details regarding specific reagents, reaction conditions (temperature, time), and yields can vary based on the synthetic route chosen .
The molecular structure of 1-(4-Fluoro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester can be represented as follows:
The structure features a pyrazole ring with a hydroxyl group at the 4-position and an ethyl ester at the 3-position, along with a fluorinated phenyl substituent at the 1-position.
Structural data can be obtained through techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry, which confirm the connectivity and spatial arrangement of atoms within the molecule.
1-(4-Fluoro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester can undergo various chemical reactions due to its functional groups:
Technical details regarding these reactions include specific conditions (e.g., pH, temperature) that influence reaction rates and yields .
The mechanism of action for compounds like 1-(4-Fluoro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester often involves interactions with biological targets such as enzymes or receptors. The hydroxyl group may participate in hydrogen bonding, enhancing binding affinity to target proteins.
Data from pharmacological studies may reveal specific pathways through which this compound exerts its effects, potentially involving inhibition of certain enzymes or modulation of signaling pathways relevant to inflammation or other disease processes .
Relevant data regarding these properties can be gathered from experimental analyses and literature sources .
1-(4-Fluoro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester has potential applications in:
Research into its efficacy and safety profiles is essential for advancing these applications into practical uses in medicine and agriculture .
The pyrazole ring (C₃H₄N₂) is a five-membered heterocycle featuring two adjacent nitrogen atoms, conferring unique electronic properties and structural versatility critical in medicinal chemistry. This scaffold exhibits planar aromaticity and acts as a bioisostere for imidazole and pyrrole rings, enhancing metabolic stability and binding affinity in drug-target interactions [1] [8]. Its capacity for regioselective substitutions at N1, C3, C4, and C5 positions enables tailored pharmacological profiles, as demonstrated by blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist) [1] [2].
Pyrazole derivatives exhibit diverse bioactivities, including anti-inflammatory, antimicrobial, and anticancer effects, attributable to their interactions with biological targets such as cyclooxygenase enzymes and cytokine receptors [1] [3]. The ring’s acid-base properties (pKa ~2.49 for conjugated acid) further facilitate ionic bonding in enzymatic pockets [1].
Table 1: Clinically Approved Pyrazole-Based Drugs
Drug Name | Therapeutic Category | Key Pyrazole Substitution Pattern |
---|---|---|
Celecoxib | Anti-inflammatory (COX-2 inhibitor) | 1,3-Diaryl substitution |
Rimonabant | Anti-obesity (CB1 antagonist) | 1,3,5-Trisubstituted pyrazole |
Difenamizole | Analgesic | 4,5-Dihydro derivatives |
Betazole | H₂-receptor agonist | 3-Heteroaryl substitution |
The 4-fluorophenyl moiety at N1 enhances lipophilicity and membrane permeability while enabling π-π stacking with aromatic residues in target proteins. Fluorine’s strong electron-withdrawing effect (σₚ = 0.06) modulates electron density across the pyrazole ring, improving receptor binding and metabolic resistance [3] [8]. Concurrently, the 4-hydroxy group at C4 participates in hydrogen-bonding networks, as evidenced by crystallographic studies showing H-bond interactions with kinase active sites [5] [8]. The ethyl ester at C3 serves dual roles:
In neutrophil chemotaxis studies, analogs like 5-(3-fluorophenylureido)-1H-pyrazole-4-carboxylates inhibited IL-8-induced migration at pM concentrations, underscoring the impact of fluorinated substituents on potency [3].
Table 2: Electronic Effects of Key Substituents
Substituent | Position | Electronic Effect | Biological Influence |
---|---|---|---|
4-Fluorophenyl | N1 | σₚ = +0.06 (moderate electron withdrawal) | Enhanced receptor affinity & metabolic stability |
4-Hydroxy | C4 | σₘ = -0.37 (electron donation) | H-bond donation to targets |
Ethoxycarbonyl | C3 | π-accepting character | Tunable hydrolysis kinetics |
Pyrazole chemistry originated in 1883 with Ludwig Knorr’s synthesis from β-diketones and phenylhydrazine [1] [2]. The mid-20th century saw first-generation drugs like antipyrine (analgesic) and phenylbutazone (anti-inflammatory), though latter was withdrawn due to toxicity [1]. The 1990s marked a paradigm shift with rational drug design:
The specific compound 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester (PubChem CID: 730292) exemplifies modern design—integrating fluorophenyl for target engagement and hydroxy-ester for solubility tuning. Its synthesis typically involves cyclocondensation of ethyl (ethoxymethylene)cyanoacetate with 4-fluorophenylhydrazine [3] [7].
Table 3: Milestones in Pyrazole-3-carboxylate Development
Era | Key Advancement | Representative Compound |
---|---|---|
Pre-1950s | Isolation of natural pyrazoles (e.g., 1-pyrazolyl-alanine) | Antipyrine (1883) |
1960–1990 | NSAIDs from pyrazolidinediones | Phenylbutazone (withdrawn) |
1990–2010 | Target-specific agents | Celecoxib (FDA approved 1998) |
2010–2025 | Multitarget chemotaxis inhibitors | 5-(3-Fluorophenylureido)pyrazole carboxylates [3] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7